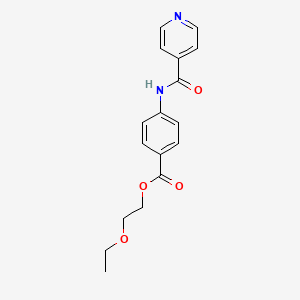
2-ethoxyethyl 4-(isonicotinoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxyethyl 4-(isonicotinoylamino)benzoate, also known as EIN-017, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. EIN-017 belongs to the class of isonicotinoyl hydrazide derivatives, which have been studied extensively for their anti-tuberculosis and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to have various biochemical and physiological effects. Studies have shown that 2-ethoxyethyl 4-(isonicotinoylamino)benzoate inhibits the activity of various enzymes involved in cell growth and survival, such as AKT and NF-κB. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which protect cells against oxidative stress. 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 2-ethoxyethyl 4-(isonicotinoylamino)benzoate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has not been extensively tested in human clinical trials, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethoxyethyl 4-(isonicotinoylamino)benzoate. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is potential for 2-ethoxyethyl 4-(isonicotinoylamino)benzoate to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate involves the reaction of 4-aminobenzoic acid with isonicotinic acid hydrazide in the presence of phosphorus oxychloride to form 4-(isonicotinoyl)aminobenzoic acid. The resulting compound is then reacted with 2-ethoxyethanol and thionyl chloride to produce 2-ethoxyethyl 4-(isonicotinoylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has shown promising results in the treatment of cancer and neurodegenerative diseases. Studies have shown that 2-ethoxyethyl 4-(isonicotinoylamino)benzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to protect neurons against oxidative stress and reduce neuroinflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-ethoxyethyl 4-(pyridine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-11-12-23-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOVNYMFLRSAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)

![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)
